N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline
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Overview
Description
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is a synthetic organic compound characterized by its unique structure, which includes a chloroimidazo-thiazole core and a phenoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of a suitable thioamide and an α-halo ketone under basic conditions to form the imidazo-thiazole ring.
Chlorination: The imidazo-thiazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Condensation with 4-Phenoxyaniline: The chlorinated imidazo-thiazole is then condensed with 4-phenoxyaniline in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyaniline moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazo-thiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the imidazo-thiazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the phenoxyaniline moiety.
Reduction: Reduced forms of the imidazo-thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-aminophenol
Uniqueness
Compared to similar compounds, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline stands out due to its phenoxyaniline moiety, which imparts unique electronic and steric properties. These properties enhance its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-phenoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-17-16(22-10-11-24-18(22)21-17)12-20-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZNYKRUEKWCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N=C4N3C=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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